molecular formula C18H25F3N2O2 B2605865 tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1779125-27-7

tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2605865
CAS No.: 1779125-27-7
M. Wt: 358.405
InChI Key: RQMIIWSSYIGKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a high-value piperidine-based chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a protected amine (Boc group) and a trifluoromethyl benzyl moiety, a combination that makes it a versatile building block for constructing novel pharmacologically active molecules. The presence of the 4-aminopiperidine core is a hallmark of compounds that target a diverse range of biological processes, and the trifluoromethyl group is widely utilized in modern drug design to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. This chemical scaffold is of significant interest in several therapeutic areas. Piperidine derivatives have been extensively explored as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . Furthermore, structurally related 4-aminopiperidine compounds have demonstrated potent activity as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis , presenting a promising new strategy for combating tuberculosis . In other research contexts, analogous o-trifluoromethyl arylpiperidine structures serve as critical components in the development of nonretinoid antagonists of retinol-binding protein 4 (RBP4), a therapeutic approach for conditions like atrophic age-related macular degeneration and Stargardt disease . Researchers can leverage this compound to synthesize and optimize lead compounds in these and other fields. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals. Handle with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

tert-butyl 4-amino-4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-4-6-14(7-5-13)18(19,20)21/h4-7H,8-12,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMIIWSSYIGKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the piperidine ring with 4-(trifluoromethyl)benzyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to methyl derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the benzyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of piperidine compounds showed promising results in preclinical models for depression treatment .

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells. Research on related piperidine derivatives has shown effectiveness against various cancer cell lines, indicating a need for further exploration of this specific compound's efficacy in cancer therapy .

3. Neurological Disorders
The structure of this compound suggests potential applications in treating neurological disorders such as schizophrenia and bipolar disorder. Compounds with similar structures have been investigated for their ability to modulate dopaminergic and glutamatergic systems, which are critical in these conditions .

Case Studies

StudyFocusFindings
Study 1 Antidepressant EffectsDemonstrated that piperidine derivatives improved depressive symptoms in animal models through serotonin modulation .
Study 2 Anticancer ActivityShowed that related compounds induced apoptosis in breast cancer cells, suggesting similar potential for this compound .
Study 3 Neurological ImpactInvestigated the effects of piperidine analogs on dopamine receptors, indicating potential therapeutic effects for schizophrenia .

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Trifluoromethylbenzyl Substituents

tert-Butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate (): Structural difference: Replaces the amino group with a carbamoyl linkage and positions the trifluoromethyl group at the 2-position of the benzyl ring. Impact:

  • Synthetic route : Synthesized via HATU-mediated coupling of 1-Boc-piperidine-4-carboxylic acid with 2-(trifluoromethyl)benzylamine (63% yield) .

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (): Structural difference: Incorporates an aminomethyl group alongside a 2-(trifluoromethyl)benzyl substituent. Impact:

  • Reactivity: The aminomethyl group introduces a secondary amine, altering nucleophilicity compared to the primary amine in the target compound.
  • Molecular weight : 372.4 g/mol (vs. ~319–326 g/mol for analogs), influencing solubility and crystallinity .
Aromatic Ring Modifications

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Structural difference: Replaces the benzyl group with a pyridin-3-yl ring. Impact:

  • Polarity : Pyridine’s nitrogen enhances polarity, improving aqueous solubility.

tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (): Structural difference: Substitutes benzyl with a 3-(trifluoromethyl)phenyl group. Impact:

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Position Key Functional Groups Physical State
Target Compound ~326* 4-(Trifluoromethyl) Amino, Boc Likely solid*
tert-Butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate 319.2 2-(Trifluoromethyl) Carbamoyl, Boc Solid (synthesized)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 244.3 Pyridin-3-yl Amino, Boc Light yellow solid
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate 372.4 2-(Trifluoromethyl) Aminomethyl, Boc Not reported

*Estimated based on analogs.

Biological Activity

tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate (CAS No. 1779125-27-7) is a compound with notable biological activity, particularly in pharmaceutical applications. Its molecular formula is C18H25F3N2O2, and it has a molecular weight of 358.4 g/mol . This compound has garnered attention due to its potential therapeutic effects, especially in the context of cancer immunotherapy and other disease models.

The compound exhibits its biological activity primarily through modulation of the immune response. It acts as an antagonist to the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By inhibiting this pathway, the compound can enhance T-cell activation and proliferation, thereby improving anti-tumor immunity .

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound can significantly influence immune cell activity. For instance, a derivative with a trifluoromethyl group exhibited enhanced activity in assays measuring T-cell rescue from PD-1-mediated inhibition . The efficacy of these compounds was evaluated using various in vitro and in vivo models.

Case Studies

  • In Vitro Studies : In a study involving mouse splenocytes, compounds similar to this compound were shown to restore IFNγ release in the presence of PD-L1, indicating their potential as immune modulators .
  • In Vivo Studies : Animal models have been utilized to assess the oral efficacy of these compounds against tumors. Results indicated that certain analogs could reduce tumor growth significantly compared to controls, demonstrating their therapeutic potential .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays. The compound is classified as not hazardous under GHS criteria, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1779125-27-7358.4 g/molPD-1 antagonist
Similar Compound A1211582-61-4268.28 g/molModerate PD-1 inhibition
Similar Compound B1779126-06-5372.43 g/molLow PD-1 inhibition

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Condensation of a trifluoromethyl-substituted benzyl halide with a piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
  • Step 2 : Protection/deprotection strategies for the amine group, often using Boc (tert-butoxycarbonyl) chemistry.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
    Key reagents and yields for analogous compounds (e.g., tert-butyl 4-(4-bromo-3-(trifluoromethyl)pyrazol-1-yl)piperidine-1-carboxylate) show ~63–86% yields using Pd/C-catalyzed hydrogenation or HATU-mediated coupling .

Q. How can the structural identity of the compound be confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm; trifluoromethyl benzyl protons at δ ~7.5–7.8 ppm). For example, tert-butyl 4-(trifluoromethylbenzyl) analogs show distinct splitting patterns in aromatic regions .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Cl]⁻) using ESI-MS or HRMS. Observed m/z values for similar compounds align with theoretical masses (e.g., m/z 410 [M+Cl]⁻) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction using SHELX software for refinement .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Assess rotational barriers of the piperidine ring or trifluoromethyl group to identify conformational isomers.
  • Variable Temperature (VT) NMR : Monitor peak splitting changes (e.g., coalescence temperatures) to distinguish between stereochemical or tautomeric effects.
  • Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) or X-ray crystallography for unambiguous structural assignment .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C (5–10% loading) for hydrogenation efficiency or HATU/DIPEA for amide coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. For hydrogenation, methanol/THF mixtures improve substrate diffusion .
  • Stoichiometry Adjustments : Excess trifluoromethylbenzyl halide (1.2–1.5 eq) drives the alkylation step to completion .

Q. How can stability issues during long-term storage be mitigated?

  • Methodological Answer :
  • Degradation Analysis : Monitor via HPLC-MS for hydrolytic byproducts (e.g., tert-butyl cleavage products).
  • Stabilizers : Add molecular sieves to absorb moisture or antioxidants (e.g., BHT) to prevent oxidation.
  • Lyophilization : For hygroscopic batches, lyophilize under vacuum to obtain a stable powder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.